1,4-Dibromo-2,3-dimethylbenzene
Overview
Description
1,4-Dibromo-2,3-dimethylbenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,4-Dibromo-o-xylene and 3,6-Dibromo-o-xylene .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,3-dimethylbenzene consists of a benzene ring substituted with two bromine atoms and two methyl groups . The exact positions of these substituents can be inferred from the name of the compound: the bromine atoms are on the 1st and 4th carbon atoms of the benzene ring, and the methyl groups are on the 2nd and 3rd carbon atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibromo-2,3-dimethylbenzene include a molecular weight of 263.96 , a boiling point of 267.0±35.0 °C , and a density of 1.7±0.1 g/cm3 .Scientific Research Applications
Application 1: Preparation of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl
- Summary of the Application : 1,4-Dibromo-2,5-dimethylbenzene is used as a starting material in the synthesis of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl . This compound is a type of terphenyl, which are molecules composed of three connected benzene rings. They are used in a variety of applications, including as intermediates in organic synthesis.
- Results or Outcomes : The outcome of this application is the successful synthesis of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl . The yield, purity, and other quantitative data would depend on the specific experimental conditions and procedures used.
Application 2: Preparation of 1,4-diformyl-2,5-dimethylbenzene
- Summary of the Application : 1,4-Dibromo-2,5-dimethylbenzene is also used in the preparation of 1,4-diformyl-2,5-dimethylbenzene . This compound is a type of diformylbenzene, which are molecules composed of a benzene ring with two formyl groups. They are used in a variety of applications, including as intermediates in organic synthesis.
- Results or Outcomes : The outcome of this application is the successful synthesis of 1,4-diformyl-2,5-dimethylbenzene . The yield, purity, and other quantitative data would depend on the specific experimental conditions and procedures used.
Safety And Hazards
properties
IUPAC Name |
1,4-dibromo-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJDBCZDJFMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477574 | |
Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-dimethylbenzene | |
CAS RN |
75024-22-5 | |
Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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